molecular formula C12H15BF3NO2 B12089862 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B12089862
M. Wt: 273.06 g/mol
InChI Key: KZTWQXCDJMCLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound features a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Formation of the Aryl Bromide Intermediate: The starting material, 3-(Piperidin-1-yl)-4-(trifluoromethyl)aniline, is brominated to form 3-(Piperidin-1-yl)-4-(trifluoromethyl)bromobenzene.

    Borylation Reaction: The aryl bromide intermediate undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield the desired boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Hydrolysis: The boronic acid can hydrolyze under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Hydrolysis: Phenolic derivatives.

Scientific Research Applications

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a protease inhibitor and in the design of enzyme inhibitors.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The boronic acid moiety can interact with active sites of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less versatile in certain applications.

    4-(Trifluoromethyl)phenylboronic Acid: Lacks the piperidine group, which may affect its reactivity and binding properties.

    3-(Piperidin-1-yl)phenylboronic Acid: Lacks the trifluoromethyl group, which may influence its chemical stability and reactivity.

Uniqueness

3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which enhance its reactivity and binding properties. These structural features make it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

[3-piperidin-1-yl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-4-9(13(18)19)8-11(10)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2

InChI Key

KZTWQXCDJMCLPF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)N2CCCCC2)(O)O

Origin of Product

United States

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